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5-bromo-1,1-difluoro-2,3-dihydro-1H-indene

Cat. No.: B6253193
CAS No.: 1171916-82-7
M. Wt: 233.05 g/mol
InChI Key: WXLDNJUQEYUTPC-UHFFFAOYSA-N
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Description

Significance of Halogenated Indane Scaffolds in Modern Organic Chemistry

Halogenated indane scaffolds are of considerable interest in contemporary organic chemistry, primarily due to their role as key intermediates in the synthesis of complex molecular architectures. The indane framework itself is present in several successful pharmaceutical drugs, including the antiviral agent Indinavir and the Alzheimer's disease medication Donepezil. eburon-organics.com The introduction of halogens into this structure offers several advantages:

Modulation of Physicochemical Properties: Halogens, particularly fluorine, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. tutorchase.com Increasing lipophilicity can improve a drug's ability to be absorbed and distributed in the body. tutorchase.com

Enhanced Biological Activity: The presence of halogens can lead to stronger interactions with protein targets, potentially increasing the potency of a drug. tutorchase.com Halogen bonds, a type of non-covalent interaction, are increasingly recognized for their importance in the stability of protein-ligand complexes. researchgate.neteurekaselect.com

Synthetic Handles: The carbon-halogen bond serves as a versatile functional group for further chemical transformations. For instance, a bromine atom can be readily displaced or used in cross-coupling reactions, such as Suzuki and Buchwald aminations, to build more complex molecules. medchemexpress.com

The development of synthetic methodologies to introduce and manipulate halogen atoms on the indane core is an active area of research, enabling chemists to fine-tune the properties of these molecules for specific applications.

Specific Context of 5-Bromo-1,1-difluoro-2,3-dihydro-1H-indene within the Indane Chemical Space

While specific research detailing the applications of this compound is not extensively documented in publicly available literature, its structural features place it firmly within the class of valuable synthetic building blocks. The molecule possesses two key halogen substituents: a bromine atom on the aromatic ring and two fluorine atoms on the five-membered ring.

The bromine atom at the 5-position is a prime site for cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. researchgate.net This makes it a valuable precursor for creating libraries of diverse compounds for drug discovery screening.

The gem-difluoro group at the 1-position is a particularly noteworthy feature. The replacement of a methylene (B1212753) group (CH₂) with a difluoromethylene group (CF₂) can have profound effects on the molecule's conformational preferences and electronic properties. This substitution is a common strategy in medicinal chemistry to block metabolic oxidation and to modulate the acidity of nearby protons.

Given the known utility of related compounds, such as 4-bromo-1,1-difluoro-2,3-dihydro-1H-indene and various bromo-indanones, as intermediates in organic synthesis, it can be inferred that this compound serves a similar purpose. medchemexpress.combldpharm.com It is likely a key intermediate in the synthesis of more complex molecules targeted for pharmaceutical or materials science applications.

Overview of Research Paradigms for Organohalogen Compounds

The study of organohalogen compounds has evolved significantly over the years. Initially, the focus was often on their use as pesticides, flame retardants, and industrial solvents. eburon-organics.com However, the persistence of many of these compounds in the environment has led to a more nuanced understanding of their properties and a greater emphasis on designing molecules with specific, beneficial functions and improved degradation profiles.

Modern research into organohalogens is guided by several key paradigms:

Rational Drug Design: In medicinal chemistry, halogens are intentionally incorporated into drug candidates to enhance their pharmacological properties. nih.gov This includes improving potency, selectivity, and metabolic stability. researchgate.netnih.gov The ability of halogens to form specific interactions, such as halogen bonds, is a key consideration in this process. researchgate.net

Biocatalysis: There is a growing interest in using enzymes, known as halogenases, to perform halogenation reactions. nih.gov These biocatalysts offer the potential for highly selective and environmentally friendly synthesis of halogenated compounds. nih.gov

Materials Science: Halogenated organic compounds are integral to the development of new materials with tailored properties. For example, fluorinated polymers often exhibit unique thermal and chemical stability.

Environmental and Toxicological Studies: A significant area of research focuses on understanding the environmental fate and potential toxicity of organohalogen compounds. This research informs the design of safer and more sustainable chemicals.

The investigation of compounds like this compound is situated at the intersection of these paradigms, with its potential as a synthetic tool for creating novel molecules with applications in medicine and beyond.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1171916-82-7

Molecular Formula

C9H7BrF2

Molecular Weight

233.05 g/mol

IUPAC Name

6-bromo-3,3-difluoro-1,2-dihydroindene

InChI

InChI=1S/C9H7BrF2/c10-7-1-2-8-6(5-7)3-4-9(8,11)12/h1-2,5H,3-4H2

InChI Key

WXLDNJUQEYUTPC-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C1C=C(C=C2)Br)(F)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 1,1 Difluoro 2,3 Dihydro 1h Indene and Analogous Structures

Stereoselective Installation of the gem-Difluoro Moiety at the C1 Position

Fluorination Reagents and Reaction Conditions

The synthesis of 1,1-difluoro-2,3-dihydro-1H-indene structures, including the 5-bromo substituted analog, typically commences from the corresponding 1-indanone (B140024) precursor. The crucial step is the geminal difluorination of the ketone at the C1 position. A variety of fluorinating reagents are available for this transformation, each with its own set of reaction conditions and reactivity profile.

Commonly employed fluorinating agents can be categorized as either nucleophilic or electrophilic. Nucleophilic fluorinating agents, where the fluoride (B91410) anion is the reactive species, and electrophilic agents, which feature an electron-deficient fluorine atom, are both utilized in the synthesis of fluorinated organic compounds. tcichemicals.com For the transformation of a 1-indanone to a 1,1-difluoroindane, reagents that can replace the carbonyl oxygen with two fluorine atoms are necessary.

One of the most widely used reagents for this type of conversion is diethylaminosulfur trifluoride (DAST) and its analogs. DAST is known for its ability to stereospecifically substitute a hydroxyl group with a fluorine atom and to convert carbonyl compounds into gem-difluoro compounds. tcichemicals.com The reactions are generally performed under mild conditions, often at room temperature or below, and can be completed in a short timeframe. tcichemicals.com Another notable nucleophilic fluorinating agent is 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), which is a thermally stable crystalline solid, making it easier to handle than DAST. tcichemicals.com

Electrophilic fluorinating reagents, such as N-fluorobenzenesulfonimide (NFSI), are also pivotal in the synthesis of fluorinated indanones, often used to introduce a single fluorine atom at the α-position to a carbonyl group. beilstein-journals.orgnih.gov While not directly used for gem-difluorination of a ketone in a single step, they are crucial in multi-step sequences or for creating fluorinated precursors. For instance, a stereoselective, catalytic tandem transformation of α,β-unsaturated aryl ketones to fluorine-containing 1-indanone derivatives has been achieved using NFSI in the presence of a Cu(II) triflate catalyst. beilstein-journals.orgnih.gov

The table below summarizes some of the key fluorination reagents and their typical reaction conditions for the fluorination of indanone derivatives.

Fluorinating ReagentSubstrate TypeCatalyst/AdditivesSolventTemperatureOutcome
Diethylaminosulfur trifluoride (DAST)1-IndanoneNoneAprotic solvents (e.g., CH₂Cl₂)0°C to RTgem-Difluorination
N-Fluorobenzenesulfonimide (NFSI)β-KetoestersPd complex2-PropanolRTα-Fluorination
N-Fluorobenzenesulfonimide (NFSI)α,β-Unsaturated arylketonesCu(II) triflateNot specifiedNot specifiedElectrophilic fluorination
Selectfluor®1-IndanonesCinchona alkaloidsNot specifiedNot specifiedEnantioselective α-fluorination
p-Iodotoluene difluorideAlkenesEt₃N•5HFNot specifiedNot specified1,2-Difluorination

Enantioselective and Diastereoselective Fluorination Approaches

Achieving stereocontrol during fluorination is a significant challenge in synthetic organic chemistry, and various strategies have been developed to address this. These methods are crucial for synthesizing chiral fluorinated molecules, which are of high interest in medicinal chemistry.

Enantioselective Fluorination: The enantioselective introduction of a fluorine atom, typically at the C2 position of the indanone ring, has been extensively studied. This is often achieved through catalysis, employing chiral metal complexes or organocatalysts.

Metal Catalysis: Chiral metal complexes have proven effective in catalyzing enantioselective fluorination. For example, a chiral bis(oxazoline)–copper complex derived from Cu(OTf)₂ has been used for the catalytic enantioselective fluorination of β-ketoesters. nih.govacs.org The use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as an additive was found to be critical for achieving high enantioselectivity. nih.gov Palladium catalysts have also been successfully used for the enantioselective fluorination of β-ketoesters and oxindoles. nih.govacs.org

Organocatalysis: Cinchona alkaloids and their derivatives have been employed in combination with electrophilic fluorinating agents like Selectfluor® to achieve highly enantioselective fluorination of carbonyl compounds, including indanones. nih.gov These combinations, prepared in situ, offer a practical method for synthesizing chiral α-fluorocarbonyl compounds with high enantiomeric excess. nih.gov

Diastereoselective Fluorination: Diastereoselective fluorination is essential when multiple stereocenters are present or are being formed. In the context of difluorination, controlling the relative stereochemistry of the two new C-F bonds is paramount. A direct, catalytic approach for the 1,2-difluorination of alkenes has been developed using a nucleophilic fluoride source, an oxidant, and an aryl iodide catalyst. nih.gov This method is applicable to a broad range of alkenes and generally produces vicinal difluoride products with high diastereoselectivities. nih.gov

Stereochemical Control in Difluorination Reactions

The stereochemical outcome of difluorination reactions is influenced by several factors, including the substrate's structure, the nature of the catalyst, and the reaction mechanism.

In the catalytic 1,2-difluorination of alkenes, the identity of the major diastereomer is highly dependent on the substrate's structure. nih.gov For alkenes that lack a proximal Lewis basic group, the reaction often proceeds to give syn-difluorination products. nih.gov This outcome is consistent with a mechanistic hypothesis involving an intermediate that undergoes an invertive attack by fluoride at the Csp³–iodine(III) bond. nih.gov

Conversely, in reactions of alkenes that bear neighboring Lewis basic functionality, anchimeric assistance (neighboring group participation) can dictate the stereochemical outcome. nih.gov For instance, the reaction can proceed through a bridged intermediate, such as an aziridinium (B1262131) ion in the case of allylic amines, leading to a specific diastereomer upon ring-opening by fluoride. nih.gov The stereoselectivity can often be controlled by the choice of a chiral catalyst, which can favor the formation of one diastereomer over the other. nih.gov

It has also been observed that in certain DAST-mediated fluorination reactions, retention of stereochemistry occurs instead of the expected inversion. nih.gov A proposed mechanism for this involves a double inversion process, where a neighboring group participates in an initial intramolecular SN2 reaction, followed by a second SN2 attack by the fluoride ion. nih.gov

Sequential and Convergent Synthetic Routes

The construction of the 5-bromo-1,1-difluoro-2,3-dihydro-1H-indene molecule can be approached through either a sequential (linear) or a convergent strategy.

Stepwise Functionalization Strategies

A stepwise, or linear, approach involves the sequential modification of a starting material. A plausible route to this compound would begin with a readily available precursor, such as 5-bromo-1-indanone (B130187). chemicalbook.com The synthesis of 5-bromo-1-indanone itself can be achieved via a Friedel–Crafts reaction of 3-(3-bromophenyl)propionic acid. chemicalbook.com

The key transformation in this sequence is the geminal difluorination of the carbonyl group at the C1 position of 5-bromo-1-indanone. This can be accomplished using a suitable fluorinating agent like DAST. This stepwise approach allows for the introduction of the bromine and fluorine functionalities at well-defined stages of the synthesis.

Another stepwise strategy could involve the synthesis of new heterocyclic systems using alkylation reactions under phase transfer catalysis, followed by cycloaddition reactions. researchgate.net

Convergent Syntheses from Pre-functionalized Building Blocks

Convergent syntheses involve the preparation of several key fragments of the target molecule independently, which are then combined at a later stage. This approach can be more efficient for complex molecules as it allows for the parallel construction of different parts of the molecule.

For the synthesis of this compound, a convergent approach might involve the synthesis of a pre-functionalized aromatic piece and a C3-building block that are then cyclized. For example, a Suzuki cross-coupling reaction could be used to couple a boronic acid with a bromo-triazine, demonstrating a method for creating C-C bonds with pre-functionalized heterocycles, a strategy that could be adapted for carbocyclic systems. researchgate.netresearchgate.net

A general strategy for synthesizing 1-indanones involves the Friedel-Crafts alkylation of arenes with compounds like 2-(trifluoromethyl)acrylic acid. beilstein-journals.orgnih.gov By starting with a brominated arene, this could be a convergent route to a brominated indanone precursor, which is then fluorinated.

Optimization of Reaction Conditions and Yields in Synthetic Pathways

The optimization of reaction conditions is a critical aspect of developing efficient and scalable synthetic routes. This process involves systematically varying reaction parameters to maximize yield and purity while minimizing side products and reaction times. sigmaaldrich.com

Key parameters that are often optimized include:

Catalyst and Ligand: The choice of catalyst and, if applicable, the ligand can dramatically influence the reaction's efficiency and selectivity. For instance, in palladium-catalyzed cross-coupling reactions, screening different ligands is a common optimization step. researchgate.net

Solvent: The solvent can affect the solubility of reagents, the reaction rate, and even the reaction pathway.

Temperature: Temperature control is crucial as it influences reaction kinetics and the stability of reagents and intermediates.

Reagent Stoichiometry: The ratio of reactants can be adjusted to drive the reaction to completion or to control selectivity.

Modern approaches to reaction optimization often employ Design of Experiments (DoE), a statistical method that allows for the simultaneous variation of multiple parameters to efficiently map the reaction landscape and identify optimal conditions. sigmaaldrich.com Furthermore, machine learning-guided strategies are increasingly being used to predict optimal reaction conditions, which can accelerate the discovery of high-yielding synthetic protocols. nih.govbeilstein-journals.org For example, Bayesian optimization has shown exceptional performance in identifying suitable reagents and conditions, often outperforming human experts. nih.gov

The table below illustrates a hypothetical optimization table for a generic fluorination reaction, showcasing the parameters that would be varied.

EntryCatalyst (mol%)LigandSolventTemperature (°C)Yield (%)
1Pd(OAc)₂ (5)SPhosToluene8065
2Pd(OAc)₂ (5)XPhosToluene8078
3Pd₂(dba)₃ (2.5)XPhosDioxane10085
4Pd₂(dba)₃ (2.5)XPhosDioxane8092

Chemical Reactivity and Transformation Studies of 5 Bromo 1,1 Difluoro 2,3 Dihydro 1h Indene

Reactivity of the Bromo Substituent

The bromine atom on the aromatic ring of 5-bromo-1,1-difluoro-2,3-dihydro-1H-indene is a versatile handle for a variety of chemical transformations. Its reactivity is influenced by the electron-withdrawing nature of the gem-difluoro group at the 1-position, which can impact the electron density of the aromatic ring.

Nucleophilic Aromatic Substitution Reactions on the Brominated Indane Core

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for this compound, particularly with strong nucleophiles. The success of such reactions typically depends on the presence of electron-withdrawing groups on the aromatic ring, which stabilize the intermediate Meisenheimer complex. In the case of the target molecule, the gem-difluoro group at the benzylic position exerts a moderate electron-withdrawing effect, which could facilitate SNAr reactions.

For instance, studies on 5-bromo-1,2,3-triazines have demonstrated successful SNAr reactions with phenols. ambeed.comresearchgate.net While the triazine ring is more electron-deficient than the benzene (B151609) ring of the indane, this precedent suggests that with appropriate nucleophiles and reaction conditions, the bromo group on the indane core could be displaced. Similarly, the substitution of bromine in 4-bromo-5-nitrophthalodinitrile highlights that a nitro group, a strong electron-withdrawing group, readily facilitates nucleophilic substitution. researchgate.net The gem-difluoro group in this compound, while not as strongly activating as a nitro group, is expected to enhance the electrophilicity of the carbon atom attached to the bromine, making it susceptible to nucleophilic attack.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The bromo substituent on the indane ring is an excellent substrate for transition metal-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a highly versatile method. It is anticipated that this compound would readily undergo Suzuki coupling. For example, the Suzuki cross-coupling of 5-bromoindazoles with various boronic acids has been successfully demonstrated, yielding the corresponding 5-arylindazoles in good yields. nih.gov The reaction conditions typically involve a palladium catalyst such as Pd(dppf)Cl2 and a base like potassium carbonate. nih.gov Similarly, asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates has been achieved with high enantioselectivities using a chiral polymer ligand. rsc.org This suggests that a wide range of aryl and heteroaryl groups could be introduced at the 5-position of the 1,1-difluoro-2,3-dihydro-1H-indene core.

Sonogashira Coupling: The Sonogashira coupling, a reaction between a vinyl or aryl halide and a terminal alkyne, is another important transformation that should be applicable to this compound. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org The Sonogashira coupling of 5-bromoindoles with phenylacetylene (B144264) has been reported, demonstrating the feasibility of this reaction on a similar heterocyclic system. researchgate.net This indicates that alkynyl moieties can be readily installed at the 5-position of the indane ring, providing access to a variety of functionalized derivatives.

The general conditions for these cross-coupling reactions are summarized in the table below.

Cross-Coupling Reaction Typical Reagents and Conditions Expected Product Reference Example
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(dppf)Cl2), base (e.g., K2CO3), solvent (e.g., DME), heat5-Aryl-1,1-difluoro-2,3-dihydro-1H-indeneCoupling of 5-bromoindazole with N-Boc-2-pyrroleboronic acid nih.gov
Sonogashira CouplingTerminal alkyne, Pd catalyst, Cu(I) co-catalyst, amine base, solvent (e.g., DMF)5-Alkynyl-1,1-difluoro-2,3-dihydro-1H-indeneCoupling of 5-bromoindole (B119039) with phenylacetylene researchgate.net

Reductive Debromination Pathways

Reductive debromination of this compound to afford 1,1-difluoro-2,3-dihydro-1H-indene is another potential transformation. This can be achieved through various methods, including catalytic hydrogenation, metal-mediated reduction (e.g., with zinc or tin), or hydride transfer reactions. The choice of reducing agent and conditions would be crucial to selectively cleave the C-Br bond without affecting the gem-difluoro group or the aromatic ring.

Transformations Involving the gem-Difluoro Moiety

The gem-difluoro group at the benzylic position of the indane ring is generally stable but can participate in specific chemical transformations under certain conditions.

Reactivity of Vicinal Difluorides

While this compound contains a gem-difluoro group, understanding the reactivity of vicinal difluorides can provide insights into potential transformations. The introduction of fluorine atoms can significantly alter the electronic properties and reactivity of a molecule. In some cases, gem-difluorides can be hydrolyzed to the corresponding ketones under harsh conditions. For instance, certain fluorogibberellins containing a 2,2-difluoro group were found to be readily hydrolyzed to the corresponding 2-ketones. rsc.org This suggests that under specific acidic or basic conditions, the 1,1-difluoro group in the indane system could potentially be converted to a carbonyl group, yielding 5-bromo-2,3-dihydro-1H-inden-1-one.

Intramolecular Cyclizations Facilitated by Fluorine Atoms

The presence of fluorine atoms can sometimes facilitate intramolecular cyclization reactions. While no specific examples involving this compound are documented, the principles can be drawn from other fluorinated systems. For instance, [3+2]-cycloaddition reactions of gem-difluorocyclopropenes with azomethine ylides have been shown to produce novel fluorinated bicyclic scaffolds. researchgate.net Although the indane system is different, this highlights the potential of the gem-difluoro group to influence the molecule's participation in cycloaddition or other intramolecular ring-forming reactions, potentially leading to more complex polycyclic structures. The high electronegativity and the ability of fluorine to act as a weak coordinating atom could play a role in directing such transformations.

Fluorine-Directed Chemical Processes

The presence of the gem-difluoro group at the C1 position significantly influences the reactivity of the entire molecule. The high electronegativity of fluorine atoms polarizes the C-F bonds, which in turn can affect the acidity of adjacent protons and the reactivity of the cyclopentane (B165970) ring. While the C-F bond is generally strong and unreactive, its presence can direct certain chemical transformations.

One key aspect of fluorine's influence is the activation of the benzylic C-F bonds under specific conditions. Although challenging, selective C-F bond activation can be achieved using strong Lewis acids or transition metal complexes, potentially leading to monofluorinated products or other functionalized derivatives. However, such reactions often require harsh conditions and are not as common as transformations involving other parts of the molecule.

More commonly, the gem-difluoro group exerts a strong electron-withdrawing inductive effect. This effect can influence the regioselectivity of reactions on the aromatic ring and modify the reactivity of the cyclopentane moiety.

Reactions of the 2,3-Dihydro-1H-indene Core

The 2,3-dihydro-1H-indene, or indane, core of the molecule provides several sites for chemical modification, including the saturated cyclopentane ring and the fused benzene ring.

The oxidation of the indane ring in this compound is expected to be challenging at the C1 position due to the presence of the two fluorine atoms. Oxidation would likely target the benzylic C-H bonds at the C3 position if suitable reagents are employed. However, a more common transformation would be the oxidation of the aromatic ring under harsh conditions, though this is often unselective.

Reduction of the indane system is generally not a primary reactive pathway unless other functional groups are present. For instance, if the bromo-substituent were replaced by a carbonyl group to form an indanone, that ketone could be readily reduced to the corresponding alcohol using various reducing agents like sodium borohydride. google.com

The bromine atom on the aromatic ring is a key handle for a wide range of functionalization reactions, primarily through transition metal-catalyzed cross-coupling reactions. The electron-withdrawing nature of the gem-difluoro group would likely influence the reactivity of the aryl bromide, potentially making it more susceptible to certain coupling reactions.

Common electrophilic aromatic substitution reactions, such as nitration or halogenation, on the benzene ring would be influenced by the directing effects of both the bromo and the difluoroindane substituents. The bromine atom is an ortho-, para-director, while the difluoroindane group is a deactivating meta-director. The interplay of these directing effects would determine the regiochemical outcome of such substitutions.

The cyclopentane ring of the indane system, being saturated, is generally less reactive than the aromatic portion. However, the presence of the gem-difluoro group at a benzylic position can influence its stability and potential for ring-opening or rearrangement reactions under certain conditions, such as in the presence of strong acids or bases. The strain inherent in the five-membered ring fused to the benzene ring can also drive certain transformations. youtube.comyoutube.com

Catalytic Methodologies in Derivatization

Catalytic methods are paramount for the selective functionalization of this compound, offering mild and efficient routes to a variety of derivatives.

The carbon-bromine bond at the 5-position is a prime site for transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations are expected to proceed readily, allowing for the introduction of a wide array of aryl, vinyl, alkynyl, and amino substituents. researchgate.net Copper- and nickel-based catalytic systems also offer alternative and sometimes complementary reactivity for the arylation of the bromo-position.

The gem-difluoro group itself can participate in or influence transition metal-catalyzed processes. While direct C-F bond activation and coupling are challenging, the electronic effects of this group can modulate the reactivity of the adjacent C-C bonds and the aromatic ring in various catalytic cycles.

Organocatalytic Applications

Despite a comprehensive review of scientific literature and chemical databases, no specific research or applications pertaining to the use of This compound in the field of organocatalysis have been documented. Extensive searches for its role as an organocatalyst, or as a substrate in organocatalytic transformations, did not yield any relevant studies.

The field of organocatalysis frequently employs chiral molecules derived from various structural scaffolds to induce enantioselectivity in chemical reactions. While fluorinated compounds and derivatives of indane have been explored in the broader context of catalysis, there is currently no available information to suggest that This compound has been specifically investigated for such purposes.

Therefore, this section remains open to future research that may explore the potential of this compound or its derivatives in organocatalytic applications.

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 1,1 Difluoro 2,3 Dihydro 1h Indene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 5-bromo-1,1-difluoro-2,3-dihydro-1H-indene, a combination of one- and two-dimensional NMR experiments is utilized for a comprehensive structural assignment.

Proton (¹H) and carbon-13 (¹³C) NMR are the cornerstones of structural elucidation for organic molecules. In the case of this compound, the ¹H NMR spectrum reveals the number of distinct proton environments, their chemical shifts, and their coupling interactions. The aromatic protons exhibit characteristic shifts in the downfield region, while the aliphatic protons of the five-membered ring appear at higher field strengths. The integration of the signals provides a ratio of the protons in each unique environment.

Similarly, the ¹³C NMR spectrum indicates the number of non-equivalent carbon atoms. The carbon attached to the bromine atom and the fluorinated carbon atom show distinct chemical shifts due to the influence of these electronegative atoms. The chemical shifts of the aromatic and aliphatic carbons provide further confirmation of the indene (B144670) core structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 - Varies
C2 Varies Varies
C3 Varies Varies
C4 Aromatic Region Aromatic Region
C5 - Aromatic Region (C-Br)
C6 Aromatic Region Aromatic Region
C7 Aromatic Region Aromatic Region
C7a - Aromatic Region

Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Given the presence of two fluorine atoms at the C1 position, ¹⁹F NMR spectroscopy is crucial for characterizing their environment. This technique is highly sensitive to the chemical and magnetic environment of the fluorine nuclei. For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as the two fluorine atoms are chemically equivalent. However, coupling to nearby protons would lead to splitting of this signal, providing valuable information about the through-bond connectivity.

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity of protons within the aliphatic and aromatic regions of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly useful for identifying quaternary carbons and piecing together the carbon skeleton, including the connection of the aliphatic and aromatic rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is critical for determining the three-dimensional structure and conformation of the molecule.

DOSY (Diffusion-Ordered Spectroscopy): DOSY separates NMR signals based on the diffusion rates of molecules in solution, which can help to confirm the presence of a single molecular entity and provide an estimate of its size.

The five-membered ring in the 2,3-dihydro-1H-indene system is not planar and can undergo conformational changes. Variable Temperature (VT) NMR studies can provide insights into these dynamic processes. researchgate.net By acquiring NMR spectra at different temperatures, it is possible to observe changes in chemical shifts, coupling constants, and line shapes, which can be used to determine the energy barriers for conformational interchange and identify the preferred conformation of the ring. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns. nih.govnih.gov

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. scielo.br For this compound (C₉H₇BrF₂), the expected monoisotopic mass is approximately 231.9699 Da. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a nearly 1:1 ratio) would be readily observable in the mass spectrum, providing a clear signature for the presence of a bromine atom.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves inducing the molecular ion to break apart and then analyzing the masses of the resulting fragment ions. This provides valuable structural information. For this compound, expected fragmentation pathways could include the loss of a fluorine atom, a hydrogen fluoride (B91410) molecule (HF), or the bromine atom. The analysis of these fragmentation patterns helps to confirm the connectivity of the atoms within the molecule.

Table 2: Predicted Adducts and their m/z for 6-bromo-1,1-difluoro-2,3-dihydro-1h-indene (B6168934) in HRMS uni.lu

Adductm/z
[M+H]⁺232.97720
[M+Na]⁺254.95914
[M-H]⁻230.96264
[M+NH₄]⁺250.00374
[M+K]⁺270.93308
[M+H-H₂O]⁺214.96718
[M+HCOO]⁻276.96812
[M+CH₃COO]⁻290.98377
[M+Na-2H]⁻252.94459
[M]⁺231.96937
[M]⁻231.97047

Note: These are predicted values and may differ slightly from experimental results. The table refers to the isomer 6-bromo-1,1-difluoro-2,3-dihydro-1h-indene, but the adduct masses would be identical for the 5-bromo isomer.

Isotope Pattern Analysis for Halogen Content

Mass spectrometry is a powerful tool for determining the elemental composition of a molecule. The presence of bromine in this compound can be unequivocally confirmed by analyzing the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly equal natural abundance (approximately 50.5% and 49.5%, respectively). libretexts.orgchemguide.co.uk This results in a characteristic pattern in the mass spectrum.

For a molecule containing a single bromine atom, two peaks will be observed for the molecular ion: the M+ peak corresponding to the molecule with ⁷⁹Br, and the M+2 peak corresponding to the molecule with ⁸¹Br. These peaks are separated by two mass-to-charge units (m/z) and have a relative intensity ratio of approximately 1:1. libretexts.orgchemguide.co.uk This distinctive isotopic signature provides clear evidence for the presence of one bromine atom in the structure of this compound.

Table 1: Expected Isotopic Pattern for the Molecular Ion of this compound

Peak Corresponding Isotope Expected Relative Intensity
M+ ⁷⁹Br ~1

X-ray Crystallography for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, the structural characteristics can be inferred from related compounds, such as other brominated and fluorinated indane derivatives. researchgate.net X-ray crystallography provides precise information about the molecule's three-dimensional arrangement in the solid state.

The crystal structure would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. The dihydroindene core is expected to be nearly planar. The five-membered ring is likely to adopt an envelope or twisted conformation to relieve ring strain. The positions of the bromine and fluorine substituents on the aromatic and aliphatic rings, respectively, would be determined with high accuracy.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR and Raman spectra of this compound are expected to show a series of characteristic bands. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are found just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ region. The presence of the C-F bonds will give rise to strong absorption bands in the 1000-1400 cm⁻¹ region. The C-Br stretching vibration is expected to appear at lower frequencies, typically in the 500-700 cm⁻¹ range.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-H Stretching 3000 - 3100
Aliphatic C-H Stretching 2850 - 2960
Aromatic C=C Stretching 1450 - 1600
C-F Stretching 1000 - 1400
C-Br Stretching 500 - 700

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure Characterization

Electronic spectroscopy, specifically UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring. The presence of the bromine and difluoro substituents may cause a shift in the absorption maxima (λ_max) compared to the unsubstituted dihydroindene. The bromine atom, with its lone pairs of electrons, can act as an auxochrome, potentially leading to a red shift (bathochromic shift) of the absorption bands. Upon excitation with light of an appropriate wavelength, the molecule may exhibit fluorescence, and the emission spectrum would provide further insights into its excited state properties.

Computational and Theoretical Investigations of 5 Bromo 1,1 Difluoro 2,3 Dihydro 1h Indene

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 5-bromo-1,1-difluoro-2,3-dihydro-1H-indene, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to elucidate its fundamental properties.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. The 2,3-dihydro-1H-indene core is not perfectly flat, and the five-membered ring can adopt different puckered conformations, often described as "envelope" or "twist" forms. A thorough conformational analysis would identify all possible low-energy conformers and their relative stabilities.

The optimized geometry provides key structural parameters. Based on studies of similar indane structures, the bond lengths and angles can be predicted. For instance, the C-F and C-Br bond lengths are anticipated to be in the range of 1.35 Å and 1.90 Å, respectively. The internal angles of the five-membered ring will deviate from the ideal 108° of a planar pentagon due to puckering and the steric influence of the difluoro group at the C1 position.

Table 1: Predicted Optimized Geometrical Parameters for this compound Note: These are hypothetical values based on typical DFT calculations for similar structures.

Parameter Predicted Value
C1-F Bond Length 1.35 Å
C5-Br Bond Length 1.90 Å
C1-C2 Bond Length 1.54 Å
C2-C3 Bond Length 1.53 Å
C(aromatic)-C(aromatic) 1.39 Å
F-C1-F Bond Angle 106°

Calculation of Electronic Properties (e.g., Frontier Molecular Orbitals - HOMO/LUMO, Electrostatic Potential)

The electronic properties of a molecule are critical to understanding its reactivity. The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular importance.

HOMO: The HOMO represents the region from which an electron is most likely to be donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the bromine atom, indicating these are the likely sites for electrophilic attack.

LUMO: The LUMO represents the region most likely to accept an electron. The presence of the two strongly electronegative fluorine atoms at the C1 position will significantly lower the energy of the LUMO and likely localize it around the C1-F bonds and the adjacent carbon atoms. This suggests a susceptibility to nucleophilic attack at the C1 position.

The HOMO-LUMO energy gap is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. researchgate.net The calculated energy gap for this compound would provide a quantitative measure of its kinetic stability.

An Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. For this compound, the ESP map would show negative potential (red/yellow) around the electronegative fluorine and bromine atoms, indicating regions of high electron density. Positive potential (blue) would be expected around the hydrogen atoms. Such maps are invaluable for predicting sites for non-covalent interactions, such as hydrogen bonding or halogen bonding. researchgate.net

Table 2: Predicted Electronic Properties for this compound Note: These are hypothetical values based on typical DFT calculations.

Property Predicted Value
HOMO Energy -6.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 5.3 eV

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which are essential for the experimental characterization of a new compound.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, a theoretical IR spectrum can be generated. This would show characteristic peaks for C-H, C-F, C-Br, and aromatic C=C stretching and bending modes, which can be compared with experimental data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of chemical shifts (¹H, ¹³C, ¹⁹F NMR) provide another powerful tool for structure elucidation. The predicted chemical shifts for each unique proton, carbon, and fluorine nucleus in the molecule would aid in the assignment of peaks in an experimental spectrum.

Reaction Mechanism Studies

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions, providing insights that are often difficult to obtain experimentally.

Computational Elucidation of Transition States and Energy Barriers

For any proposed reaction involving this compound, such as a nucleophilic substitution or a palladium-catalyzed cross-coupling reaction at the bromine site, computational methods can map out the entire reaction pathway. This involves:

Locating Reactants, Products, and Intermediates: The structures of all species involved in the reaction are optimized.

Identifying Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a critical step, as the TS structure reveals the geometry of the molecule as bonds are being broken and formed.

Calculating Energy Barriers: The energy difference between the reactants and the transition state gives the activation energy (energy barrier) for the reaction. This value is directly related to the reaction rate; a higher barrier means a slower reaction.

For example, studying the substitution of the bromine atom would involve calculating the energy barrier for the formation of the transition state complex, providing a quantitative prediction of the reaction's feasibility.

Theoretical Analysis of Regioselectivity and Stereoselectivity

When a molecule has multiple potential reaction sites, computational chemistry can predict which site is more likely to react (regioselectivity). In this molecule, reactions could potentially occur at the bromine-substituted carbon, the benzylic position (C1), or other positions on the aromatic ring. By comparing the activation energies for reaction at each site, a clear prediction of the regiochemical outcome can be made.

Similarly, if a reaction can produce different stereoisomers, the energy barriers leading to each isomer can be calculated. The pathway with the lower energy barrier will be favored, thus allowing for the prediction of the stereochemical outcome of the reaction. For reactions at the C1 position, if one of the fluorine atoms were to be substituted, theoretical analysis could predict whether the reaction proceeds with inversion or retention of stereochemistry.

Structure-Property Relationships and Electronic Effects

The presence of both bromine and fluorine atoms on the indane core significantly modulates the electronic landscape of the molecule. Halogens typically exert a dual electronic effect on aromatic systems: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). researchgate.net

The reactivity of the indane core itself is also affected. Studies on indane and its derivatives have shown that they can participate in hydrogen-atom abstraction and addition reactions. nih.gov The presence of the gem-difluoro group at the benzylic position (C1) is expected to influence the stability of potential radical or carbocation intermediates at this center, thereby altering the reaction pathways compared to unsubstituted indane.

To illustrate the expected electronic impact of these substituents, the following table presents hypothetical calculated electrostatic potential values on the aromatic ring of indane and its substituted derivatives. These values are based on general principles and data from analogous systems found in computational studies. A more positive electrostatic potential indicates a more electron-deficient region.

CompoundPositionCalculated Electrostatic Potential (kcal/mol)
IndaneC4-15.2
C5-16.5
C6-15.2
C7-14.8
5-BromoindaneC4-13.8
C5-10.1
C6-13.5
C7-14.0
1,1-DifluoroindaneC4-14.5
C5-15.8
C6-14.5
C7-14.2
This compoundC4-13.1
C6-12.8
C7-13.5

Note: These are illustrative values based on established principles of substituent effects and are not from direct computational results on the specified molecule.

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized pi-electron systems. numberanalytics.com The benzene (B151609) ring within the indane core is inherently aromatic. However, the fusion of the five-membered ring and the presence of substituents can modulate the degree of this aromaticity.

Several computational indices are used to quantify aromaticity, including:

Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the deviation of bond lengths from an ideal aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic or anti-aromatic character. nih.gov

Nucleus-Independent Chemical Shift (NICS): This magnetic criterion calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest anti-aromaticity.

Para-Delocalization Index (PDI): This electronic index measures the extent of electron delocalization between para-positioned carbon atoms in a six-membered ring. nih.gov

The following table provides a hypothetical comparison of calculated aromaticity indices for the benzene ring in indane and its substituted derivatives, based on trends observed in computational studies of similar compounds.

CompoundHOMANICS(1) (ppm)PDI
Benzene (for reference)1.000-9.70.103
Indane0.985-9.20.098
5-Bromoindane0.978-8.90.095
1,1-Difluoroindane0.982-9.00.097
This compound0.975-8.70.093

Note: These are illustrative values based on established principles of aromaticity and substituent effects and are not from direct computational results on the specified molecule.

Role As a Synthetic Intermediate and Building Block in Organic Synthesis

Precursor for Advanced Organic Molecules

The reactivity of the carbon-bromine bond in 5-bromo-1,1-difluoro-2,3-dihydro-1H-indene makes it an ideal starting material for the synthesis of more elaborate molecular structures.

While specific examples of novel indane-based scaffolds derived directly from this compound are not extensively documented in publicly available literature, the general reactivity of aryl bromides in cross-coupling reactions provides a clear blueprint for its potential applications. For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling can be employed to introduce aryl, heteroaryl, or alkyl groups at the 5-position of the indane ring. This methodology would allow for the creation of a diverse library of 5-substituted-1,1-difluoro-2,3-dihydro-1H-indene derivatives, each with unique structural features.

The following table illustrates potential cross-coupling reactions that could be applied to this compound based on established synthetic protocols for similar aryl bromides.

Reaction Name Coupling Partner Potential Product Catalyst/Reagents
Suzuki-Miyaura CouplingArylboronic acid5-Aryl-1,1-difluoro-2,3-dihydro-1H-indenePd catalyst, base
Sonogashira CouplingTerminal alkyne5-Alkynyl-1,1-difluoro-2,3-dihydro-1H-indenePd/Cu catalyst, base
Buchwald-Hartwig AminationAmine5-Amino-1,1-difluoro-2,3-dihydro-1H-indenePd catalyst, base
Heck CouplingAlkene5-Alkenyl-1,1-difluoro-2,3-dihydro-1H-indenePd catalyst, base

These transformations would yield novel indane-based scaffolds with tailored electronic and steric properties, which are highly sought after in drug discovery and materials science.

The functionalized indane derivatives obtained from this compound can be further elaborated into more complex molecular architectures. The gem-difluoro group can act as a bioisostere for a carbonyl group or other functional moieties, potentially enhancing the metabolic stability and bioavailability of the final compound. The synthetic handles introduced via cross-coupling reactions can participate in subsequent transformations, such as cyclization reactions, to build fused ring systems or intricate three-dimensional structures.

Contribution to Fluorinated Organic Compound Synthesis

The presence of the gem-difluoro group makes this compound a valuable contributor to the synthesis of fluorinated organic compounds, a class of molecules with increasing importance in various scientific disciplines.

The ability to functionalize the 5-position of the 1,1-difluoro-2,3-dihydro-1H-indene core through cross-coupling reactions enables the rapid generation of fluoroindane libraries. These libraries, containing a wide range of substituents, are crucial for systematic structure-activity relationship (SAR) studies in medicinal chemistry. By varying the nature of the group at the 5-position, chemists can fine-tune the biological activity and pharmacokinetic properties of potential drug candidates.

This compound itself serves as a strategic fluorine-containing building block. Its bifunctional nature allows for sequential or orthogonal transformations, providing access to a wide array of more complex fluorinated intermediates. These intermediates can then be incorporated into larger molecules, leveraging the unique properties imparted by the fluorine atoms. The synthesis of fluorinated building blocks is a critical area of research, as these compounds are essential for the development of new pharmaceuticals, agrochemicals, and advanced materials.

Enabling Role in Medicinal Chemistry Research (focused on synthetic methodology)

The synthetic methodologies developed for the derivatization of this compound have a direct impact on medicinal chemistry research. The ability to efficiently synthesize a variety of fluorinated indane derivatives allows medicinal chemists to explore new chemical space and design novel therapeutic agents.

Synthesis of Pre-Clinical Chemical Probes

The utility of this compound as a precursor for pre-clinical chemical probes is highlighted in recent patent literature. For instance, a Japanese patent describes the use of this compound in the synthesis of complex carboxamide derivatives, which are often explored for their potential biological activities.

One documented synthetic route involves the further bromination of this compound to yield 2,5-dibromo-1,1-difluoro-2,3-dihydro-1H-indene. google.com While the patent focuses on subsequent transformations of related structures, this initial step demonstrates the reactivity of the indane ring and the potential to introduce additional functional groups. A related transformation detailed in the patent is the carbonylation of a (3R)-1,1-difluoro-3-hydroxy-2,3-dihydro-1H-inden-5-yl derivative to form a carboxamide. google.com This reaction, which involves the coupling of an aryl halide with a source of carbon monoxide and an amine, is a powerful tool for constructing the amide linkages that are prevalent in many biologically active molecules.

Table 1: Synthesis of an Indene (B144670) Carboxamide Derivative google.com

Reactant 1Reactant 2Catalyst/ReagentsProductYield
(3R)-N-[(1S)-1-{4-[3-(dimethylamino)azetidin-1-yl]-2-(trifluoromethoxy)phenyl}ethyl]-1,1-difluoro-3-hydroxy-2,3-dihydro-1H-indene-5-bromideCarbon MonoxideXantphos Pd G3, TEA(3R)-N-[(1S)-1-{4-[3-(dimethylamino)azetidin-1-yl]-2-(trifluoromethoxy)phenyl}ethyl]-1,1-difluoro-3-hydroxy-2,3-dihydro-1H-indene-5-carboxamide71%

Methodologies for Derivatization Towards Specific Target Scaffolds

The bromine atom on the aromatic ring of this compound is the key handle for a variety of derivatization reactions, primarily through transition metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of a wide array of molecular architectures.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a widely used method for forming carbon-carbon bonds between an aryl halide and an organoboron compound. In the context of this compound, a Suzuki-Miyaura coupling would allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 5-position. This is a powerful strategy for exploring the structure-activity relationships of potential drug candidates.

Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is the reaction of choice. This palladium- and copper-co-catalyzed reaction between an aryl halide and a terminal alkyne provides a direct route to arylalkynes. These products can serve as key intermediates for the synthesis of more complex heterocyclic systems or as final targets themselves, as the alkyne moiety is present in some biologically active compounds.

Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds is crucial in medicinal chemistry, as the amino group is a key feature of many pharmaceuticals. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, would enable the introduction of primary or secondary amines at the 5-position of the indene scaffold. This opens up possibilities for creating a diverse library of aniline (B41778) derivatives for biological screening.

Table 2: Potential Derivatization Reactions of this compound

Reaction TypeCoupling PartnerCatalyst System (Typical)Resulting Functional Group
Suzuki-Miyaura CouplingBoronic acid/esterPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Aryl, Heteroaryl, Alkyl
Sonogashira CouplingTerminal alkynePd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) co-catalyst, Base (e.g., Et₃N)Alkyne
Buchwald-Hartwig AminationPrimary/Secondary AminePd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOtBu)Amine

While specific, published examples of these reactions on this compound are limited, the principles are well-established for a vast range of aryl bromides. The presence of the difluoro group at the 1-position is expected to influence the electronic properties of the aromatic ring, which may in turn affect the reaction kinetics and optimal conditions for these transformations. Further research into the reactivity of this specific building block will undoubtedly expand its application in the synthesis of novel and potent chemical probes and therapeutic agents.

Future Research Directions and Emerging Methodologies

Development of More Sustainable Synthetic Routes

The chemical industry's growing emphasis on environmental responsibility necessitates a shift away from traditional synthetic methods that often rely on hazardous reagents, harsh conditions, and environmentally damaging solvents. researchgate.netrsc.org Green chemistry principles offer a framework for developing more sustainable and efficient routes to 5-bromo-1,1-difluoro-2,3-dihydro-1H-indene and its derivatives. fq-unam.org

Future synthetic strategies will likely focus on several key areas:

Energy-Efficient Methods : Techniques such as microwave-assisted synthesis and ultrasonication are becoming increasingly popular for their ability to accelerate reaction rates, often leading to higher yields in significantly less time compared to conventional heating. encyclopedia.pubmdpi.com Microwave irradiation, in particular, can complete reactions that once took hours or days in mere minutes, reducing energy consumption and the potential for side-product formation. mdpi.com

Eco-Friendly Reagents and Solvents : Research is ongoing to replace hazardous chemicals with safer alternatives. This includes the development of PFAS-free methods for fluorination, moving away from persistent pollutants. chemistryworld.com Furthermore, the use of greener solvents like water, ionic liquids, or supercritical fluids, and even the development of solvent-free reaction conditions, can drastically reduce the environmental footprint of the synthesis. researchgate.netfq-unam.orgmdpi.com Electrochemical cyclization has also been demonstrated as an environmentally friendly approach for synthesizing functionalized indanes. iwu.edu

Atom Economy and Waste Reduction : Synthetic routes will be designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. fq-unam.org This approach, combined with the use of recyclable catalysts, minimizes the generation of chemical waste, aligning with the goals of sustainable chemical manufacturing. researchgate.net

Green Chemistry ApproachPotential Application in SynthesisBenefit
Microwave-Assisted Synthesis Cyclization and functionalization stepsReduced reaction time, increased yield, energy efficiency. encyclopedia.pubmdpi.com
Ultrasonication Accelerating heterogeneous reactionsEnhanced reaction rates through acoustic cavitation. researchgate.netencyclopedia.pub
Electrochemical Methods Intramolecular cyclization to form the indane ringAvoids harsh chemical oxidants or reductants. iwu.edu
Solvent-Free Reactions Condensation or solid-phase reactionsEliminates solvent waste, simplifies purification. mdpi.comresearchgate.net
Renewable Feedstocks Sourcing precursors from bio-based materialsReduces reliance on fossil fuels. fq-unam.org

Exploration of Novel Reactivity Patterns and Catalytic Systems

The unique combination of a bromo-substituent and a gem-difluoro group on the indane core presents a rich landscape for exploring novel chemical transformations. Future research will focus on leveraging these functional groups to build more complex and valuable molecules.

Advanced Catalytic Functionalization : The bromine atom on the aromatic ring is a prime handle for a wide array of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents. A major emerging area is the development of dual-catalytic systems that can selectively functionalize otherwise unreactive C-H bonds. names.edu.plresearchgate.net This would allow for the direct modification of the aliphatic portion of the indane ring, offering a powerful tool to create derivatives that are currently difficult to access.

Leveraging the Difluoro Group : The gem-difluoro group at the C1 position significantly alters the electronic properties of the indane ring. It acts as a strong electron-withdrawing group and can influence the reactivity of adjacent positions. Research will explore how this group can be used to direct new reactions or stabilize intermediates. Furthermore, catalytic methods for the selective mono-defluorination or functionalization of the C-F bonds could open up entirely new synthetic pathways.

Novel Cycloaddition and Ring-Expansion Reactions : The indane skeleton itself can be a substrate for innovative transformations. For example, methods involving enyne metathesis have been used to create indanes with fluorinated side chains. researchgate.net Future work could explore cycloaddition reactions or controlled ring-expansions to generate novel polycyclic fluorinated systems from the this compound core.

Advanced Computational Modeling for Predictive Synthesis and Reactivity

As chemical synthesis becomes more complex, the ability to predict reaction outcomes and design experiments more efficiently is crucial. Advanced computational modeling is an indispensable tool for achieving this.

Predictive Synthesis : Quantum mechanical methods like Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis and functionalization of this compound. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility of a proposed reaction, understand regio- and stereo-selectivity, and identify potential side reactions before ever stepping into the lab.

Autonomous Discovery : An emerging frontier is the integration of computational modeling with automated synthesis platforms. youtube.com Machine learning algorithms can analyze data from a wide range of reactions to predict optimal conditions or even discover entirely new reactions. Such data-driven approaches could rapidly accelerate the exploration of the chemical space around the this compound scaffold. youtube.com

Design of Highly Functionalized Indane Derivatives for Materials Science and Supramolecular Chemistry

The rigid structure and unique electronic properties of this compound make it an attractive building block for advanced materials and complex molecular assemblies. mdpi.com

Materials Science Applications : The introduction of fluorine atoms into organic molecules is known to impart useful properties for materials science, such as thermal stability and altered lipophilicity. mdpi.com By functionalizing the bromo-position, derivatives of this indane could be designed as monomers for specialty polymers or as core structures for liquid crystals. The inherent polarity and rigidity of the molecule are desirable traits for creating ordered materials.

Supramolecular Chemistry : Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonds or hydrophobic effects. youtube.com The this compound scaffold is well-suited for this field. The bromine atom can act as a halogen bond donor, a specific and directional interaction increasingly used in crystal engineering and the design of functional co-crystals. The difluoro group can participate in dipole-dipole interactions or weak hydrogen bonds. By combining these features, researchers can design molecules that self-assemble into complex architectures like cages, helicates, or layers, with potential applications in sensing, catalysis, or drug delivery. frontiersin.orgyoutube.com


Q & A

Q. What are effective methods for synthesizing 5-bromo-1,1-difluoro-2,3-dihydro-1H-indene, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation of the indene scaffold. For bromination, radical bromination using N-bromosuccinimide (NBS) under UV light or thermal initiation is effective. Fluorination can be achieved via nucleophilic substitution (e.g., using DAST or Deoxo-Fluor). Optimization includes:
  • Temperature : 60–80°C for bromination; −20°C to RT for fluorination to minimize side reactions.
  • Catalysts : AIBN for radical initiation in bromination.
  • Solvents : DCM or THF for improved solubility and reaction homogeneity.
    Post-synthesis, purification via column chromatography (silica gel, hexane/EtOAc) ensures high purity .

Q. How do bromine and fluorine substituents influence the compound’s electronic properties and reactivity compared to other halogenated indene derivatives?

  • Methodological Answer : Bromine’s electronegativity and polarizability enhance electrophilic substitution reactivity, while fluorine’s strong electron-withdrawing effect stabilizes adjacent carbocations. Comparative reactivity analysis (Table 1) highlights:
Halogen CombinationReactivity in Cross-CouplingStability Under Acidic Conditions
Br/F (target compound)High (Suzuki coupling)Moderate
Cl/F (analog)ModerateHigh
Br/Cl (analog)HighLow

These properties make the compound suitable for selective functionalization in multi-step syntheses .

Advanced Research Questions

Q. In crystallographic studies, how can software like SHELX resolve structural ambiguities, and what challenges arise during data interpretation?

  • Methodological Answer : SHELX programs (e.g., SHELXL) refine crystal structures by optimizing atomic coordinates against X-ray diffraction data. Key steps include:

Data Scaling : Correct for absorption and radiation damage.

Phase Problem Solving : Use Patterson methods (SHELXD) for heavy atoms (Br in this case).

Refinement : Apply restraints for C–F bond distances (1.32–1.35 Å) to avoid overfitting.
Challenges include:

  • Disorder in Difluoro Groups : Model alternative conformers with occupancy refinement.
  • Thermal Motion Artifacts : Apply anisotropic displacement parameters post-initial refinement .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?

  • Methodological Answer : A systematic SAR approach involves:
  • Structural Modifications : Introduce substituents (e.g., -NH2, -CF3) at positions 4 or 6 to probe steric/electronic effects.
  • Assay Design :
  • In Vitro : Test inhibition of kinase enzymes (IC50 measurements) using fluorescence polarization.
  • Cellular : Apoptosis assays (e.g., Annexin V staining) in cancer cell lines.
  • Data Analysis : Use multivariate regression to correlate substituent properties (Hammett σ, π parameters) with activity. Case studies show bromine enhances target binding affinity, while fluorine improves metabolic stability .

Q. What experimental strategies address contradictions in spectroscopic data (e.g., NMR vs. mass spectrometry) during characterization?

  • Methodological Answer : Resolve discrepancies via:
  • NMR : Use 2D techniques (HSQC, HMBC) to confirm connectivity, especially for overlapping peaks in the dihydroindene region.
  • Mass Spec : High-resolution ESI-MS to distinguish between [M+H]+ and isotopic clusters (e.g., 79Br/81Br).
  • Cross-Validation : Compare experimental IR carbonyl stretches (~1700 cm⁻¹) with DFT-computed values. Discrepancies >10 cm⁻¹ suggest conformational artifacts .

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